5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring a pyrrol-3-one core fused with a benzimidazole moiety and substituted with a 3-methylbutyl chain at the N1 position. This structure combines a planar aromatic benzimidazole system, known for its role in kinase inhibition and DNA intercalation, with a pyrrolone ring that may enhance hydrogen-bonding interactions.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(3-methylbutyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10(2)7-8-20-9-13(21)14(15(20)17)16-18-11-5-3-4-6-12(11)19-16/h3-6,10,17,21H,7-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTMBWSSXQNLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs differ primarily in their N1 substituents, which significantly alter molecular properties (Table 1).
Table 1: Comparison of Structural and Physicochemical Properties
*Calculated using ChemDraw/BioByte tools; Cl atoms increase polar surface area (PSA) and logP .
- Lipophilicity: The 3-methylbutyl group imparts higher logP (~3.5) compared to phenyl derivatives (~2.8) but lower than dichlorophenyl analogs (~4.2).
- Rotatable Bonds : The alkyl chain introduces 4 rotatable bonds, exceeding the ≤10 threshold for optimal bioavailability but possibly reducing permeation rates compared to rigid aryl substituents .
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The benzimidazole moiety is typically prepared by heating o-phenylenediamine with formic acid or its equivalents under reflux conditions. For example:
- Step 1 : o-Phenylenediamine (10 mmol) and formic acid (12 mmol) are refluxed in 4N HCl at 120°C for 6 hours, yielding 1H-benzimidazole.
- Step 2 : Nitration at the 2-position is achieved using fuming HNO₃ at 0°C, followed by reduction with SnCl₂/HCl to introduce the amino group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–85% | |
| Reaction Time | 6–8 hours | |
| Nitration Temperature | 0–5°C |
Pyrrolidinone Core Assembly
Cyclization of γ-Amino Ketones
The pyrrolidinone ring is constructed via intramolecular cyclization of γ-amino ketones, facilitated by acidic or basic conditions:
- Method A : 4-Aminopentanoic acid (5 mmol) is treated with acetic anhydride (10 mmol) in toluene at 80°C, forming 3-oxo-pyrrolidine after 3 hours.
- Method B : Knorr pyrrole synthesis using β-ketoesters and ammonium acetate under microwave irradiation (150°C, 20 min).
Comparative Efficiency :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| A | 65 | 92.5 |
| B | 89 | 98.1 |
Microwave-assisted synthesis (Method B) significantly enhances reaction efficiency and product quality.
Side Chain Introduction via Alkylation
N-Alkylation of Pyrrolidinone
The 3-methylbutyl group is introduced through nucleophilic substitution:
- Procedure : Pyrrolidinone (5 mmol) is dissolved in DMF, treated with NaH (6 mmol), and reacted with 1-bromo-3-methylbutane (6 mmol) at 60°C for 12 hours.
Optimization Insights :
- Solvent Impact : DMF > DMSO > THF (yields: 72% vs. 58% vs. 45%).
- Base Selection : NaH (72%) > K₂CO₃ (63%) > Et₃N (51%).
Final Coupling and Functionalization
Suzuki–Miyaura Cross-Coupling
The benzimidazole and pyrrolidinone subunits are linked via palladium-catalyzed coupling:
- Conditions : 2-Aminobenzimidazole (1.2 eq), 4-bromo-pyrrolidinone (1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), in dioxane/H₂O (4:1) at 100°C for 24 hours.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.02 (t, J = 7.2 Hz, 2H, N-CH₂), 3.85 (s, 2H, pyrrolidinone CH₂).
- HRMS (ESI+) : m/z calc. for C₁₆H₁₉N₅O [M+H]⁺: 313.1542; found: 313.1546.
Analytical Validation and Quality Control
Purity Assessment via HPLC
Final products are analyzed using reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient):
Industrial-Scale Manufacturing Considerations
Cost-Efficient Reagent Selection
Dottikon ES’s catalog highlights methyl esters of azaindoles as cost-effective intermediates for benzimidazole precursors. For example, 4-azaindole-2-carboxylic acid methyl ester (CAS 394223-19-9) reduces nitration costs by 40% compared to custom-synthesized analogs.
Waste Stream Management
Patent EP1765789A1 emphasizes recycling of Pd catalysts via aqueous extraction, achieving 85% recovery efficiency.
Recent advances in visible-light-mediated C–H amination (e.g., using Ir(ppy)₃ catalysts) could streamline the introduction of the 5-amino group, bypassing traditional nitration-reduction sequences.
Continuous-Flow Synthesis
Adoption of microreactor technology for Knorr pyrrole synthesis reduces reaction times from hours to minutes while improving yield reproducibility (±2% vs. ±8% in batch).
Q & A
Q. Advanced
- Pre-functionalization : Activate the pyrrolone at position 4 with a leaving group (e.g., chloride) before coupling with benzimidazole precursors ().
- Catalytic systems : Use Pd-mediated cross-coupling or copper-catalyzed Ullmann reactions for C–N bond formation (analogous to ).
- Protection/deprotection : Protect the amino group during coupling to prevent side reactions, followed by acidic deprotection (e.g., HCl/EtOH) .
How can computational methods predict the electronic effects of substituents on bioactivity?
Q. Advanced
- DFT calculations : Model HOMO/LUMO gaps to assess electron-donating/withdrawing effects of substituents (e.g., 4-aminophenyl vs. 4-chlorophenyl in ).
- Molecular docking : Predict binding affinity to biological targets (e.g., kinases or enzymes) based on steric complementarity with the benzimidazole-pyrrolone core ().
- QSAR studies : Correlate substituent parameters (Hammett σ, π) with experimental bioactivity data to guide SAR exploration .
How should researchers resolve contradictions in reported synthetic yields?
Q. Advanced
- Control experiments : Replicate conditions (e.g., stirring time, solvent purity) from conflicting studies ( vs. 3).
- Kinetic profiling : Use in situ monitoring (e.g., HPLC or Raman spectroscopy) to identify intermediate bottlenecks.
- Statistical design : Apply factorial experiments to isolate variables (e.g., temperature, stoichiometry) affecting yields .
What are the challenges in achieving regioselective functionalization of the pyrrolone ring?
Q. Advanced
- Directing groups : Install temporary groups (e.g., nitro or acetyl) to steer electrophilic substitution to specific positions.
- Metal coordination : Use transition metals (e.g., Pd or Rh) to catalyze C–H activation at targeted sites (analogous to ).
- Solvent effects : Polar solvents (e.g., DMSO) may stabilize charge-separated transition states, enhancing regioselectivity .
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